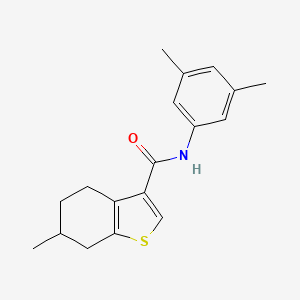

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

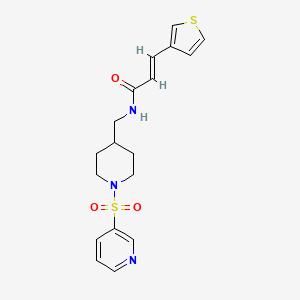

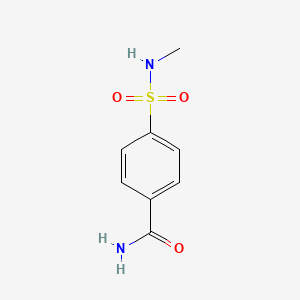

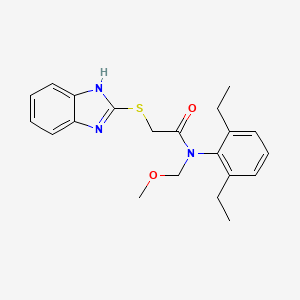

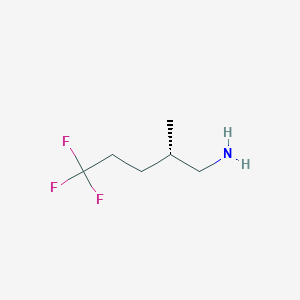

This compound is a complex organic molecule that contains a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a carboxamide group via a methyl bridge. The benzothiophene ring is substituted with a methyl group at the 6-position. The carboxamide group is further substituted with a 3,5-dimethylphenyl group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, a carboxamide group, and a 3,5-dimethylphenyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carboxamide group might undergo hydrolysis, reduction, and reactions with electrophiles. The benzothiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to have moderate polarity due to the presence of the carboxamide group .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research on thiophene-3-carboxamide derivatives, closely related to N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, has shown significant antibacterial and antifungal activities. These compounds have demonstrated the ability to form intramolecular hydrogen bonds that lock their molecular conformation, potentially contributing to their biological activities. Such properties highlight the compound's potential in the development of new antimicrobial agents (Vasu et al., 2003).

Cytostatic, Antitubercular, and Anti-inflammatory Activities

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which share a core structure with the subject compound, have shown promise in exhibiting cytostatic, antitubercular, and anti-inflammatory activities. This suggests the compound's potential application in the treatment of cancer, tuberculosis, and inflammation. The research also emphasizes the compound's role in the development of pharmacologically active azomethine derivatives, showcasing its significance in medicinal chemistry and pharmaceutical science (С. Чиряпкин et al., 2021).

Synthesis and Characterization for Material Science

In material science, derivatives of benzothiophene-3-carboxamide have been synthesized and characterized, contributing to the development of new materials with potential applications in polymer and materials chemistry. For instance, polyamide-imides containing pendent adamantyl groups and other related compounds have been synthesized, providing insights into the synthesis and properties of materials with high thermal stability and mechanical strength. This research area opens up possibilities for using the compound in high-performance materials and engineering applications (D. Liaw et al., 2001).

Luminescence Sensing

Compounds related to N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied for their luminescence properties, particularly in the context of lanthanide(III)-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, indicating the compound's potential application in fluorescence sensing and luminescent materials. Such materials could be significant in developing new sensors and devices for chemical detection (B. Shi et al., 2015).

Wirkmechanismus

Target of Action

The compound “N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a type of sulfonamide derivative. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thereby exerting antibacterial effects .

Mode of Action

As a sulfonamide derivative, “N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” might interact with its target enzyme by mimicking the natural substrate, thereby inhibiting the enzyme’s activity and disrupting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthase by sulfonamides disrupts the synthesis of folic acid, a crucial cofactor for the synthesis of nucleotides in bacteria. This disruption can affect various biochemical pathways, including DNA synthesis .

Pharmacokinetics

Sulfonamides in general are usually well absorbed in the gastrointestinal tract and widely distributed in body tissues .

Result of Action

The inhibition of folic acid synthesis by sulfonamides can lead to the inhibition of bacterial growth, exerting antibacterial effects .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-11-4-5-15-16(10-21-17(15)9-11)18(20)19-14-7-12(2)6-13(3)8-14/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEVXZRFJXHLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)

![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)

![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)